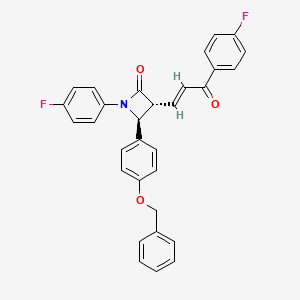
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one” is a synthetic organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one” typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the benzyloxy and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of Substituents: The benzyloxy and fluorophenyl groups can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various synthetic pathways.
Biology
In biology, the compound may be studied for its potential biological activity. Azetidinones are known for their antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicine, the compound may be explored for its therapeutic potential
Industry
In industry, the compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of the compound involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to a biological response. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidinones and β-lactams, such as:
Penicillins: Known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar structure.
Uniqueness
The uniqueness of “(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one” lies in its specific substituents and stereochemistry, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C31H23F2NO3 |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C31H23F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-19,28,30H,20H2/b19-18+/t28-,30-/m1/s1 |
Clave InChI |
MWDJDSOALBPVEP-ZLUUAVAHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)/C=C/C(=O)C5=CC=C(C=C5)F |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C=CC(=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


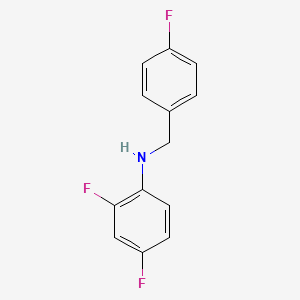
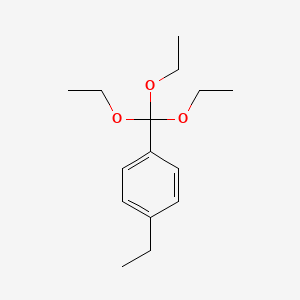
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
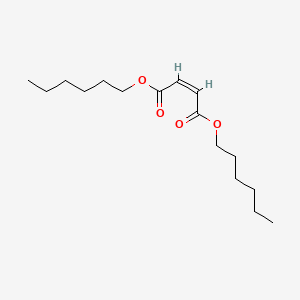
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
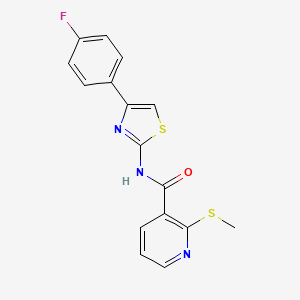

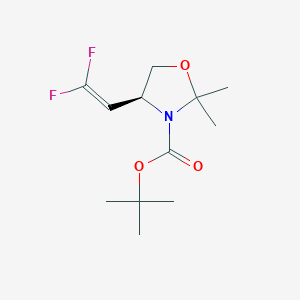
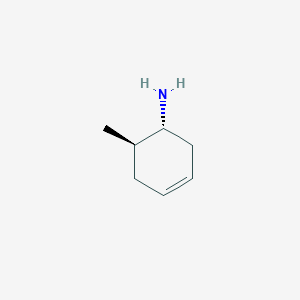
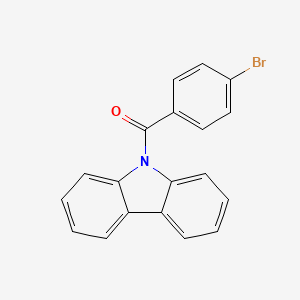
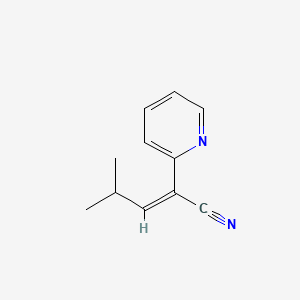
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
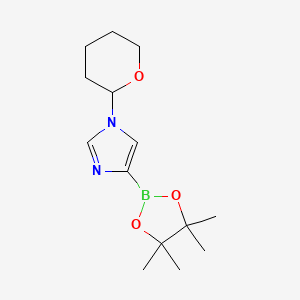
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)
